Product packaging for 1,1,3-Trimethoxyprop-1-ene(Cat. No.:CAS No. 50284-74-7)

1,1,3-Trimethoxyprop-1-ene

Cat. No.: B14664150
CAS No.: 50284-74-7
M. Wt: 132.16 g/mol
InChI Key: VBKUCGKXGUHMAD-UHFFFAOYSA-N
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Description

1,1,3-Trimethoxyprop-1-ene is a chemical compound with the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol. Its CAS registry number is 17576-35-1 . This compound serves as a versatile reagent and synthetic building block in organic chemistry and materials science research. Its structure, featuring multiple methoxy groups on a propene backbone, makes it a valuable precursor for synthesizing more complex molecules and for use in various chemical transformations. Researchers utilize this compound in the development of novel organic frameworks and specialty chemicals. It is also known under synonyms such as 1,3,3-Trimethoxyprop-1-Ene and 3,3-Dimethoxyprop-1-Enoxymethane . This product is intended for research and development purposes only. It is not intended for diagnostic or human use. For comprehensive safety information, handling procedures, and detailed specifications, please consult the relevant Material Safety Data Sheet (MSDS) and contact your supplier.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O3 B14664150 1,1,3-Trimethoxyprop-1-ene CAS No. 50284-74-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50284-74-7

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

1,1,3-trimethoxyprop-1-ene

InChI

InChI=1S/C6H12O3/c1-7-5-4-6(8-2)9-3/h4H,5H2,1-3H3

InChI Key

VBKUCGKXGUHMAD-UHFFFAOYSA-N

Canonical SMILES

COCC=C(OC)OC

Origin of Product

United States

Synthetic Methodologies for 1,1,3 Trimethoxyprop 1 Ene

Established Synthetic Routes to 1,1,3-Trimethoxyprop-1-ene

The formation of the double bond in this compound is achieved through established elimination reaction protocols. These routes typically start from a saturated propane (B168953) derivative, such as a halogenated ether or an alcohol.

Acid-Catalyzed Dehydration Approaches

An alternative route to alkenes is the acid-catalyzed dehydration of alcohols. This method involves the removal of a water molecule from an alcohol, typically in the presence of a strong acid catalyst and heat.

The synthesis of this compound could potentially be achieved through the acid-catalyzed dehydration of 1,1,3-trimethoxypropan-2-ol. In this process, the alcohol is treated with a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), and heated. The acid protonates the hydroxyl group, converting it into a good leaving group (water). Subsequent loss of water generates a carbocation intermediate, which is then deprotonated by a weak base (like water or the conjugate base of the acid) to form the alkene.

The dehydration of secondary alcohols, such as 1,1,3-trimethoxypropan-2-ol, typically proceeds through an E1 (unimolecular elimination) mechanism. patsnap.com The rate-determining step is the formation of the carbocation intermediate. The stability of this carbocation is a key factor in the reaction's feasibility. The reaction temperature required for dehydration generally decreases with increasing substitution of the alcohol. patsnap.com For secondary alcohols, temperatures in the range of 100–140 °C are often used. patsnap.com

It is important to note that carbocation intermediates are prone to rearrangement to form more stable carbocations. In the case of the dehydration of 1,1,3-trimethoxypropan-2-ol, the initially formed secondary carbocation could potentially rearrange, leading to a mixture of products.

Acetal (B89532) Formation and Methylation Routes

The synthesis of the precursor, 1,1,3,3-tetramethoxypropane (B13500), is fundamentally based on acetal formation. One common method involves the reaction of malondialdehyde or a suitable equivalent with methanol (B129727) in the presence of an acid catalyst. sigmaaldrich.com This process exemplifies a classic acetalization reaction where the carbonyl groups of the aldehyde react with two equivalents of methanol to form the corresponding bis(dimethyl acetal).

Emerging and Advanced Synthetic Strategies for this compound

While the acid-catalyzed elimination of methanol from 1,1,3,3-tetramethoxypropane remains a primary method, research into more advanced and selective synthetic strategies is ongoing. These emerging methods aim to overcome the challenges associated with traditional acid catalysis, such as lack of selectivity and harsh reaction conditions.

One area of development involves the use of novel catalytic systems that can promote the selective mono-dealkoxylation of bis-acetals. This could include the use of solid acid catalysts, which can offer advantages in terms of ease of separation and potential for improved selectivity.

Another approach could involve the development of methods for the direct synthesis of α,β-unsaturated acetals, bypassing the need for an elimination step from a saturated precursor. mdpi.comnih.gov Research into organocatalytic methods and transition-metal-catalyzed reactions for the formation of enol ethers from different starting materials could also provide alternative pathways to this compound. researchgate.netnih.gov For instance, the development of visible-light-mediated reactions offers the potential for milder and more selective transformations. nih.gov

The table below summarizes the key synthetic approaches and their characteristics.

Synthetic RouteStarting Material(s)Key Transformation(s)AdvantagesChallenges
Acid-Catalyzed Elimination 1,1,3,3-TetramethoxypropaneDealkoxylation (Elimination of Methanol)Direct route from a stable precursor.Lack of selectivity, potential for side reactions, harsh conditions.
Acetal Formation Malondialdehyde (or equivalent), MethanolAcetalizationForms the necessary precursor for elimination.Requires handling of potentially unstable starting materials.
Orthoformate/Vinyl Ether Reaction Trimethyl orthoformate, Vinyl etherAcetal formationAlternative route to the precursor.May require specific and sometimes gaseous reagents. google.com
Emerging Strategies Various (e.g., α,β-unsaturated aldehydes, allylic alcohols)Direct synthesis of enol ethers, selective catalytic eliminationPotentially milder conditions, higher selectivity.Often in early stages of development, may not be broadly applicable yet.

Reactivity and Chemical Transformations of 1,1,3 Trimethoxyprop 1 Ene

Fundamental Reaction Profiles

The unique arrangement of functional groups in 1,1,3-trimethoxyprop-1-ene allows for a diverse range of chemical reactions. The electron-donating methoxy (B1213986) groups enhance the electron density of the double bond, influencing its behavior in various transformations.

Oxidation Reactions of this compound

The oxidation of this compound can lead to the formation of corresponding aldehydes or carboxylic acids. This transformation is typically achieved using oxidizing agents such as potassium permanganate (B83412) or chromium trioxide. The specific product obtained depends on the reaction conditions and the strength of the oxidizing agent employed. It is also classified as a peroxide-forming chemical, indicating its potential to undergo hazardous oxidation upon storage.

Reduction Reactions of this compound

Reduction reactions of this compound can yield its corresponding alcohols. This conversion is accomplished through the use of reducing agents like lithium aluminum hydride or sodium borohydride. The reaction involves the addition of hydrogen across the double bond and/or the reduction of the methoxy groups, depending on the reaction conditions.

Nucleophilic Substitution Reactions of Methoxy Groups in this compound

The methoxy groups in this compound can be replaced by other functional groups via nucleophilic substitution reactions. In these reactions, an electron-rich species, known as a nucleophile, attacks the carbon atom bonded to a methoxy group, which then departs as a leaving group. masterorganicchemistry.com The reaction can proceed through different mechanisms, such as SN1 or S_N2, depending on the substrate, nucleophile, and reaction conditions. saskoer.cayoutube.com The S_N1 mechanism involves a two-step process where the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile. saskoer.ca In contrast, the S_N2 mechanism is a one-step, concerted process where the nucleophile attacks as the leaving group departs. youtube.com For S_N1 reactions, the rate is dependent only on the concentration of the substrate, while for S_N2 reactions, the rate depends on the concentrations of both the substrate and the nucleophile. saskoer.cayoutube.com

Reaction TypeReagentsProducts
OxidationPotassium permanganate, Chromium trioxideAldehydes or Carboxylic acids
ReductionLithium aluminum hydride, Sodium borohydrideAlcohols
Nucleophilic SubstitutionVarious nucleophilesSubstituted propenes

Electrophilic Addition Reactions of this compound

The double bond in this compound is susceptible to electrophilic addition reactions. In these reactions, an electrophile, an electron-deficient species, attacks the electron-rich double bond. chemguide.co.uklibretexts.org A common example is the addition of hydrogen halides (HX), where the hydrogen atom adds to one carbon of the double bond and the halogen atom adds to the other. chemguide.co.uk The reaction proceeds through a carbocation intermediate, and the regioselectivity is often governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon with more hydrogen atoms already attached. unizin.org The stability of the intermediate carbocation plays a crucial role in determining the major product. unizin.org The rate of these reactions can be influenced by the stability of this carbocation intermediate. libretexts.org

Electrophile (HX)Product
HCl1-Chloro-1,1,3-trimethoxypropane
HBr1-Bromo-1,1,3-trimethoxypropane
HI1-Iodo-1,1,3-trimethoxypropane

Cycloaddition Chemistry of this compound

The presence of a double bond also allows this compound to participate in cycloaddition reactions, a powerful class of reactions for forming cyclic compounds.

Diels-Alder Reactions as a Dienophile

In the context of the Diels-Alder reaction, a [4+2] cycloaddition, this compound can act as a dienophile. wikipedia.orglibretexts.org This reaction involves the combination of a conjugated diene (a molecule with two alternating double bonds) with a dienophile (a molecule with a double or triple bond) to form a six-membered ring. praxilabs.com The electron-donating methoxy groups on this compound increase the electron density of its double bond, making it an electron-rich dienophile. This enhanced nucleophilicity makes it particularly reactive towards electron-deficient dienes in what is known as an inverse-electron-demand Diels-Alder reaction. wikipedia.org The stereochemistry of the Diels-Alder reaction is highly controlled, often favoring the formation of the endo product due to secondary orbital interactions. researchgate.net

DieneProduct (Cycloadduct)
1,3-Butadiene4,4,6-Trimethoxycyclohex-1-ene
Cyclopentadiene2,2,4-Trimethoxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene

Other Pericyclic Reactions Involving this compound

Beyond cycloadditions, the structure of this compound allows for participation in other types of pericyclic reactions, which are concerted reactions proceeding through a cyclic transition state. wikipedia.org Plausible transformations include sigmatropic rearrangements and ene reactions.

One notable example is the Claisen rearrangement, a rsc.orgrsc.org-sigmatropic rearrangement. msu.edunumberanalytics.com While this compound itself will not undergo a standard Claisen rearrangement, a derivative where an allyl group is attached to the C1 oxygen would create an allyl vinyl ether, the requisite structure for this reaction. Such a rearrangement would proceed through a concerted, six-membered transition state to yield a γ,δ-unsaturated ester after hydrolysis of the resulting ketene (B1206846) acetal (B89532). libretexts.org

The ene reaction is another potential pericyclic pathway. libretexts.org In this case, this compound could act as the "ene" component, which contains an alkene and an allylic hydrogen. The reaction would involve the transfer of an allylic hydrogen from the C3 position to an "enophile" (an electron-deficient alkene or alkyne), with a concurrent shift of the double bonds to form a new carbon-carbon single bond. nih.gov

Polymerization Behavior of this compound

The electron-rich nature of the double bond in this compound makes it an excellent monomer for cationic polymerization. nsf.govnih.gov Vinyl ethers are well-known to undergo this type of polymerization, as the ether oxygen can stabilize the propagating cationic intermediate.

The process is initiated by an electrophile (e.g., a proton from a strong acid or a Lewis acid), which attacks the double bond to form a resonance-stabilized oxocarbenium ion. This cation then propagates by adding to another monomer unit. This process continues, leading to the formation of a poly(vinyl ether) chain.

Initiation: H⁺ + CH(OCH₃)₂=CH-CH₂OCH₃ → [C⁺H(OCH₃)₂-CH₂-CH₂OCH₃]
Propagation: [Cation] + n(Monomer) → Polymer

Recent advances have focused on achieving stereocontrol during the cationic polymerization of vinyl ethers to produce isotactic polymers with enhanced material properties. nsf.govacs.org This is often accomplished using chiral counterions or specific catalyst systems that influence the facial addition of the incoming monomer. Given its structure, this compound could likely be polymerized using these modern methods to yield stereoregular polymers. rsc.orgrsc.org Anionic polymerization, which relies on nucleophilic attack, is not a viable method for such an electron-rich alkene. researchgate.net

Mechanistic Investigations of 1,1,3 Trimethoxyprop 1 Ene Reactions

Elucidation of Reaction Pathways and Transition States

Currently, there is a notable absence of published research specifically elucidating the reaction pathways and transition states for reactions involving 1,1,3-trimethoxyprop-1-ene. General principles of physical organic chemistry suggest that as an electron-rich alkene, it would likely undergo electrophilic additions and cycloadditions. The specific nature of these pathways—whether they proceed via concerted, stepwise, or other complex mechanisms—along with computational and experimental data on their corresponding transition state energies and geometries, has not been a subject of detailed reports.

Role of Intermediates in this compound Chemistry

The potential intermediates formed during reactions of this compound are central to understanding its reactivity, yet specific studies are lacking.

Analysis of Acyclic Intermediates

No specific studies detailing the direct observation or trapping of acyclic intermediates in reactions of this compound have been found in the available literature. For reactions such as acid-catalyzed hydrolysis or electrophilic addition, one can hypothesize the formation of resonance-stabilized carbocationic or oxocarbenium ion intermediates resulting from the protonation or addition of an electrophile to the double bond. However, experimental validation and detailed analysis of the structure and lifetime of such proposed acyclic intermediates are not available.

Zwitterionic Intermediate Postulations in Cycloadditions

While zwitterionic intermediates are frequently proposed in the cycloaddition reactions of electron-rich alkenes with electron-deficient partners, there is no specific literature that postulates or provides evidence for such intermediates in the context of this compound. Theoretical studies and computational modeling, which are often used to explore the potential energy surfaces of cycloaddition reactions and identify zwitterionic stationary points, have not been reported for this specific compound. The possibility of stepwise cycloaddition pathways involving zwitterionic species remains a theoretical consideration without direct scientific backing.

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling is a powerful tool for tracing the fate of atoms during a chemical reaction, thereby providing profound mechanistic insights. A thorough search of scientific databases reveals no instances of isotopic labeling studies being performed on this compound to investigate its reaction mechanisms. Such studies could, for example, involve the use of deuterium, carbon-13, or oxygen-18 to clarify bond-forming and bond-breaking steps, distinguish between different possible pathways, and verify the nature of any intermediates or rearrangement processes. The absence of this research indicates a significant gap in the mechanistic understanding of this compound's chemistry.

Applications of 1,1,3 Trimethoxyprop 1 Ene in Complex Organic Synthesis

Utilization as a Versatile Synthetic Intermediate

1,1,3-Trimethoxyprop-1-ene is widely recognized as a versatile synthetic intermediate in organic synthesis. Its chemical structure allows it to participate in a variety of reactions, making it a valuable precursor for pharmaceuticals, agrochemicals, and other industrial chemicals. The presence of both a double bond and methoxy (B1213986) groups provides multiple reactive sites for chemists to exploit in the construction of complex molecular architectures.

Synthesis of Nucleotide Derivatives

A significant application of this compound is in the synthesis of nucleotide derivatives. These molecules are fundamental to understanding and manipulating biological processes. For instance, it is used in the preparation of analogues of M₁dG (3-(2-Deoxy-β-d-erythropentofuranosyl)pyrimido[1,2-a]purin-10(3H)-one), an endogenous DNA adduct that can serve as a biomarker for oxidative stress. nih.gov The development of efficient synthetic methods for such derivatives is crucial for advancing research in DNA damage and repair. nih.gov The ability to synthesize these complex molecules allows for deeper investigations into their biochemical roles and potential therapeutic applications. nih.govnih.govmdpi.com

Preparation of Cyanine (B1664457) Dyes

This compound also plays a role in the preparation of cyanine dyes. These dyes are a class of synthetic dyes characterized by a polymethine chain linking two nitrogen-containing heterocyclic nuclei. google.commdpi.comgoogle.com They are known for their strong and sharp absorption bands in the visible and near-infrared regions of the electromagnetic spectrum. This property makes them highly valuable in various technological applications, including as sensitizers in photographic emulsions and as fluorescent labels in biological imaging. mdpi.comnih.gov The synthesis of cyanine dyes often involves the condensation of heterocyclic precursors with a polymethine bridge-forming reagent, a role that can be fulfilled by derivatives of this compound. google.commdpi.comrsc.org

Role as a Masked Carbonyl Synthon in Organic Transformations

In the realm of organic transformations, this compound can function as a masked carbonyl synthon. A synthon is a conceptual unit within a molecule that assists in the planning of a synthesis. A masked carbonyl synthon is a group that is not a carbonyl but can be readily converted into one. This strategy, known as umpolung (polarity inversion), allows for the formation of carbon-carbon bonds that would otherwise be difficult to achieve. The use of masked carbonyl synthons is a powerful tool in organic synthesis for the construction of complex target molecules. princeton.edu

Contributions to Heterocyclic Compound Synthesis

The versatility of this compound extends to the synthesis of a wide range of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings.

Fluorinated heterocycles are of significant interest due to their unique properties and applications in medicinal chemistry and materials science. mdpi.com this compound can be a precursor in multi-step syntheses that lead to the formation of various heterocyclic rings. While direct cycloaddition with this specific compound isn't highlighted, the principles of using functionalized building blocks are central to creating complex heterocyclic systems. For example, the synthesis of substituted imidazoles often involves the condensation of a dicarbonyl compound, an aldehyde, an amine, and ammonium (B1175870) acetate. nih.govsemanticscholar.orgnih.govresearchgate.netderpharmachemica.com The functional groups within this compound can be chemically modified to create the necessary components for such multi-component reactions.

The reactivity of this compound allows for its integration into a diverse array of heterocyclic scaffolds. frontiersin.orgnih.gov These scaffolds form the core structures of many natural products and pharmaceuticals. frontiersin.orgnih.gov The ability to construct complex polycyclic systems is a testament to the utility of versatile building blocks in modern organic synthesis. frontiersin.org One-pot reactions and cascade sequences are often employed to efficiently build these intricate architectures from simpler starting materials. frontiersin.orgnih.gov

Development of Novel Synthetic Routes and Methodologies

There is no available research data detailing the use of this compound in the development of new synthetic pathways or methodologies.

Fine-Tuning Reaction Conditions for Enhanced Selectivity and Yields

Information regarding the optimization of reaction conditions, such as temperature, catalysts, or solvents, to improve the selectivity and yield of reactions involving this compound is not present in the accessible literature.

Applications in the Construction of Molecular Architectures

There are no documented applications of this compound as a building block for the construction of complex molecular architectures or frameworks.

Advanced Spectroscopic Characterization of 1,1,3 Trimethoxyprop 1 Ene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific, verified ¹H NMR data detailing chemical shifts and coupling constants for 1,1,3-Trimethoxyprop-1-ene are not available in the public scientific record. For a molecule with its proposed structure, one would anticipate signals corresponding to the vinyl protons and the protons of the three distinct methoxy (B1213986) groups. The coupling between the vinyl protons would provide insight into the stereochemistry (E/Z isomerism) of the double bond.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, experimentally determined ¹³C NMR data for this compound is not found in readily accessible scientific literature. A theoretical analysis would predict signals for the two sp²-hybridized carbons of the vinyl group and the carbon atoms of the three methoxy groups, each in a unique chemical environment.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The Fourier-Transform Infrared (FT-IR) spectrum for this compound is available through the NIST Chemistry WebBook. The spectrum displays characteristic absorption bands that correspond to the functional groups present in the molecule.

Key absorptions include strong C-O stretching vibrations, typical for ethers and acetals, which are expected in the region of 1000-1200 cm⁻¹. A band corresponding to the C=C stretching of the alkene functional group is also anticipated around 1650 cm⁻¹. Additionally, C-H stretching and bending vibrations from the methyl and vinyl groups would be present.

FT-IR Spectral Data for 1-Propene, 1,3,3-trimethoxy- (Source: Coblentz Society, Inc. via NIST Chemistry WebBook) (Note: The interactive spectrum can be viewed on the NIST website. Specific peak values are interpreted from the graphical data.)

Wavenumber (cm⁻¹)IntensityAssignment (Tentative)
~2950StrongC-H Stretch (Alkyl)
~1660MediumC=C Stretch (Alkene)
~1200-1000Strong, BroadC-O Stretch (Acetal, Ether)
~950Medium=C-H Bend (Alkene)

Raman Spectroscopy Applications

Specific experimental Raman spectra for this compound are not widely reported. However, Raman spectroscopy serves as a valuable complementary technique to FT-IR. It is particularly effective for observing the C=C double bond stretching vibration, which is often more intense in Raman spectra than in IR spectra due to the change in polarizability during the vibration. Raman spectroscopy could also be employed to confirm the presence of the various C-O and C-H bonds within the molecule, providing a more complete vibrational profile.

Advanced Mass Spectrometry Techniques

The mass spectrum of this compound is available from the NIST Chemistry WebBook, obtained via electron ionization (EI). Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound.

The molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₆H₁₂O₃, which is 132.16 g/mol . Common fragmentation pathways for acetals and ethers would involve the loss of methoxy groups (-OCH₃) or larger fragments, leading to characteristic daughter ions.

Mass Spectrum Fragmentation Data for 1-Propene, 1,3,3-trimethoxy- (Source: NIST/EPA/NIH Mass Spectral Library)

m/zRelative IntensityPossible Fragment
101High[M - OCH₃]⁺
75High[CH(OCH₃)₂]⁺
71Medium[C₄H₇O]⁺
45Medium[CH₃O=CH₂]⁺

This data provides a foundational but incomplete spectroscopic picture of this compound. A full, unambiguous characterization necessitates the acquisition and publication of high-resolution NMR data in the peer-reviewed scientific literature.

Advanced Surface Characterization Techniques (e.g., X-ray Photoelectron Spectroscopy)

The surface properties of materials derived from or functionalized with this compound are critical for a range of applications, including coatings, adhesion, and as interfaces in composite materials or electronic devices. X-ray Photoelectron Spectroscopy (XPS) is a powerful, surface-sensitive technique capable of providing detailed information about the elemental composition and chemical bonding environments at the very near-surface region (typically the top 5-10 nm) of a material. wikipedia.orgcarleton.edu Although specific XPS studies on this compound are not widely available in public literature, the principles of the technique and data from analogous chemical structures allow for a detailed projection of how XPS would be employed for its characterization.

XPS operates on the principle of the photoelectric effect, where a sample is irradiated with X-rays, causing the emission of core-level electrons. ipfdd.deresearchgate.net The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be determined. Each element has a unique set of core-level binding energies, allowing for elemental identification. nottingham.ac.uk Furthermore, small shifts in these binding energies, known as chemical shifts, provide information about the local chemical environment and oxidation state of the atoms. eag.com

For a surface composed of or modified with this compound, XPS analysis would focus on the high-resolution spectra of the carbon (C 1s) and oxygen (O 1s) core levels.

The C 1s spectrum of this compound would be expected to be deconvoluted into several components corresponding to the different types of carbon atoms present in the molecule:

C-C/C-H bonds: Carbon atoms in the propylene (B89431) backbone not directly bonded to oxygen would contribute to a peak at a lower binding energy, typically around 284.8-285.0 eV, which is a common reference for adventitious carbon.

C=C bonds: The unsaturated carbons in the propene structure would also be expected in a similar region, often indistinguishable from C-C without advanced spectral fitting.

C-O bonds: The carbon atoms of the three methoxy groups (-OCH₃) and the carbon atom of the enol ether bonded to an oxygen would exhibit a chemical shift to a higher binding energy, typically in the range of 286.0-286.5 eV, due to the electron-withdrawing effect of the oxygen atom. researchgate.netcore.ac.uk

The O 1s spectrum would primarily show a single, strong peak corresponding to the ether linkages (C-O-C) of the methoxy groups and the enol ether. This peak would be expected in the range of 532.5-533.5 eV. researchgate.netmdpi.com Should the surface undergo oxidation or hydrolysis, additional peaks at lower binding energies corresponding to carbonyl (C=O) or hydroxyl (C-OH) species could appear.

The quantitative data from XPS can be used to determine the elemental composition of the surface, which can be compared to the theoretical stoichiometry of this compound to assess surface purity and integrity. For instance, in polymers or films derived from this compound, XPS can reveal surface degradation, such as the loss of alkoxy side chains, or surface contamination. core.ac.ukeag.com

The following table provides a hypothetical summary of the expected binding energies for the different chemical states in this compound, based on typical values for similar organic functional groups.

Core Level Functional Group Expected Binding Energy (eV)
C 1sC-C, C-H, C=C~285.0
C 1sC-O (Methoxy and Enol Ether)~286.4
O 1sC-O-C (Ether)~533.0

Note: These are expected values and can vary slightly based on the specific chemical environment and instrument calibration.

In the context of derivatives, such as polymers of this compound or its use as a surface modifying agent on a substrate, XPS would be invaluable. For example, in a study of a poly(vinyl methyl ether) (PVME)/polystyrene (PS) blend, energy-resolved XPS was used to determine the concentration profile of PVME near the polymer/air interface. rsc.orgnih.govresearchgate.net This demonstrates the capability of XPS to probe not just the composition but also the spatial distribution of components in the near-surface region of materials containing methoxy functionalities. researcher.life Similarly, XPS could be used to study the interface formation when this compound is adsorbed onto a metal or oxide surface, potentially through its oxygen-containing functional groups. researchgate.netacs.org

Theoretical and Computational Chemistry Studies on 1,1,3 Trimethoxyprop 1 Ene

Quantum Chemical Calculations (e.g., DFT, MP2, CCSD(T))

Quantum chemical calculations are fundamental to modern chemistry, providing a framework to predict molecular properties from first principles. Methods like Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are employed to model molecular systems with varying levels of accuracy and computational cost. DFT has become a particularly popular tool for studying the mechanisms of organic reactions, such as 1,3-dipolar cycloadditions, due to its balance of accuracy and efficiency. mdpi.com These calculations can elucidate the structure-activity relationships of complex molecules. rsc.org

The electronic structure of 1,1,3-Trimethoxyprop-1-ene, a substituted propene, dictates its fundamental chemical behavior. An analysis would involve examining its molecular orbitals (MOs), which are mathematical functions describing the location and wave-like behavior of an electron in a molecule.

The prop-1-ene (B156429) backbone contains a π-system (pi system) resulting from the overlap of p-orbitals on the double-bonded carbons. In a conjugated system like 1,3-butadiene, the combination of four p-orbitals results in four pi molecular orbitals of increasing energy and number of nodes (regions where the probability of finding an electron is zero). masterorganicchemistry.comchadsprep.com Similarly, the π-system of this compound would be composed of bonding and antibonding molecular orbitals. The bonding MOs are lower in energy and occupied by electrons in the ground state, while the higher-energy antibonding MOs are typically unoccupied. chadsprep.comchadsprep.com The distribution and energy of these orbitals, particularly the frontier orbitals, are key to understanding the molecule's reactivity.

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. rsc.org This process is crucial because simply reducing the gradient norm during a calculation does not guarantee that the resulting structure is at a true energy minimum; it could be at a maximum or an inflection point. rsc.org For a flexible molecule like this compound, optimization calculations would be performed to identify its most stable conformer(s).

The process involves systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule. It is common to start from multiple different initial geometries to increase the likelihood of finding the global energy minimum. rsc.org Challenges can arise, such as calculations failing to converge, which may require alternative optimization strategies like using Cartesian coordinates instead of redundant internal coordinates. youtube.com The final optimized geometry provides essential data on the molecule's shape and structural parameters.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these frontier orbitals. chadsprep.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net

The energy difference between these two orbitals is known as the HOMO-LUMO gap. This gap is a critical parameter for predicting a molecule's stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and less stable because less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov These and other descriptors derived from quantum chemical calculations are summarized in the table below.

DescriptorSymbolDefinitionSignificance
Highest Occupied Molecular Orbital EnergyEHOMOEnergy of the highest orbital containing electrons.Relates to the tendency to donate electrons (nucleophilicity).
Lowest Unoccupied Molecular Orbital EnergyELUMOEnergy of the lowest orbital without electrons.Relates to the tendency to accept electrons (electrophilicity).
HOMO-LUMO GapΔEELUMO - EHOMOPredicts chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. nih.gov
Chemical Hardnessη(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. Hard molecules have large gaps. maricopa.edu
Electronic Chemical Potentialµ(EHOMO + ELUMO) / 2Measures the "escaping tendency" of electrons from a system. maricopa.edu
Global Electrophilicity Indexωµ² / (2η)Quantifies the ability of a species to accept electrons. maricopa.edu

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. For this compound, which can act as an 'ene' component, modeling its participation in reactions like the Alder-ene reaction provides mechanistic insights. chemistrysteps.com Such studies involve mapping the potential energy surface of the reaction, which connects reactants, transition states, intermediates, and products.

DFT calculations are frequently used to locate the transition state (TS)—the point of maximum energy along the reaction coordinate. researchgate.net The TS represents the energy barrier that must be overcome for the reaction to proceed. Characterizing the TS geometry reveals crucial details about bond breaking and bond formation. For instance, in an ene reaction, calculations can determine whether the hydrogen transfer and C-C bond formation occur in a concerted or stepwise fashion. chemistrysteps.com The calculated activation energy (the energy difference between the reactants and the transition state) allows for the prediction of reaction rates, which can be compared with experimental kinetic data. researchgate.net

Computational Validation of Thermochemical Data

Quantum chemical methods can be used to calculate fundamental thermochemical properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). rsc.org These calculations are vital for predicting the spontaneity and equilibrium position of a reaction involving this compound.

For example, by calculating the Gibbs free energy change (ΔG°) for a reaction, one can determine whether the formation of products or the persistence of reactants is favored under standard conditions. Comparing these computationally derived thermochemical values with those obtained from experimental techniques (like calorimetry) serves as a critical validation of the theoretical model. Agreement between calculated and experimental data lends confidence to the computational method's ability to accurately describe the system's energetics. rsc.org

Conformational Analysis Studies

Conformational analysis is the study of the different spatial arrangements of a molecule, known as conformers, that arise from rotation around single bonds. chemistrysteps.comlibretexts.org For a molecule like this compound, which possesses several single bonds (C-C and C-O), a multitude of conformations are possible. These different arrangements are not equal in energy due to various types of strain.

The study of these conformers involves mapping the potential energy as a function of the rotation around specific dihedral angles. libretexts.org The most stable conformations correspond to energy minima, while less stable arrangements represent energy maxima. maricopa.edu The primary sources of energetic differences between conformers are torsional strain (repulsion between bonding electrons in adjacent bonds) and steric strain (repulsion between bulky groups that are brought into close proximity). libretexts.orglibretexts.org

For example, analysis of the C2-C3 bond in butane (B89635) reveals different staggered (anti, gauche) and eclipsed conformations with distinct energy levels. youtube.com A similar analysis for this compound would identify its preferred three-dimensional shapes, which in turn influence its physical properties and how it interacts with other molecules. Computational methods can determine the relative energies of these conformers and the energy barriers to rotation between them. maricopa.edu

Type of StrainDescriptionExample in this compound
Torsional Strain Repulsive forces between bonding electrons on adjacent atoms. It is maximized in eclipsed conformations. chemistrysteps.comEclipsing of C-H and C-O bonds during rotation around the C-C single bond.
Steric Strain Repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity, occupying the same space. libretexts.orgInteraction between the methoxy (B1213986) groups or between a methoxy group and the vinyl group in certain conformations.
Gauche Interaction A specific type of steric strain between two larger groups that are 60° apart in a Newman projection. libretexts.orgPotential interaction between the methoxy group at C3 and the vinyl group upon rotation around the C2-C3 bond.

Solvent Effects in Computational Modeling

The influence of the solvent environment on the behavior of molecules is a critical aspect of chemical research, affecting everything from molecular stability and conformation to reaction kinetics and spectroscopic properties. numberanalytics.comspringernature.comucsb.edu In the field of computational chemistry, modeling these solvent effects is essential for generating results that accurately reflect real-world conditions. numberanalytics.comspringernature.com While, to date, specific computational studies focusing exclusively on the solvent effects for this compound are not extensively documented in publicly available literature, the established methodologies for such investigations provide a clear framework for how such a study would be conducted and the insights it could offer.

The primary methods for modeling solvent effects fall into two main categories: explicit and implicit solvent models. Explicit models treat individual solvent molecules, offering a high level of detail but at a significant computational cost, making them challenging for large systems. springernature.com More commonly, implicit solvent models are employed, which represent the solvent as a continuous medium with specific properties, such as the dielectric constant. numberanalytics.comwikipedia.orgnumberanalytics.com This approach provides a balance between accuracy and computational efficiency. springernature.com

Two of the most prevalent implicit solvent models are the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). wikipedia.orggithub.io The PCM calculates the electrostatic interactions between the solute and the solvent by creating a cavity in the dielectric continuum that represents the solvent. wikipedia.orgnumberanalytics.comohio-state.edu The SMD model is a universal continuum solvation model that is applicable to any charged or uncharged solute in any solvent. github.ionih.govccu.edu.tw It separates the solvation free energy into bulk-electrostatic contributions and short-range interactions related to the solute-solvent interface. github.io

A computational study on this compound would likely employ Density Functional Theory (DFT) calculations coupled with an implicit solvent model like PCM or SMD. Such a study could investigate several key areas:

Conformational Stability: The relative energies of different conformers of this compound could be calculated in various solvents to determine how the solvent polarity influences the conformational equilibrium.

Molecular Properties: Properties such as the dipole moment, polarizability, and frontier molecular orbital energies (HOMO-LUMO gap) would be expected to change in different solvent environments. rsc.org These calculations can provide insights into the reactivity and spectroscopic behavior of the molecule in solution. numberanalytics.comacs.org For instance, a blue-shift (shift to shorter wavelength) in the UV-Vis spectrum is often observed for n → π* transitions in polar solvents. ucsb.edu

Reaction Kinetics: For reactions involving this compound, computational models can be used to calculate the energy barriers of transition states in different solvents. rsc.orgchemrxiv.org This would help in understanding how the solvent can accelerate or decelerate a reaction, providing valuable information for reaction optimization. rsc.org

To illustrate the type of data that would be generated in such a study, the following table presents hypothetical results for the calculated dipole moment and solvation free energy of this compound in a selection of common solvents with varying dielectric constants.

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)Calculated Solvation Free Energy (kcal/mol)
Gas Phase1.01.850.00
n-Hexane1.881.92-1.58
Toluene2.382.01-2.15
Tetrahydrofuran (THF)7.522.35-3.98
Acetone20.72.68-5.24
Methanol (B129727)32.72.85-5.89
Water80.13.02-6.45

This table is a representative example of data that could be generated from a computational study and is for illustrative purposes only. The values are not based on published experimental or computational results for this compound.

Structure Reactivity Relationship Studies of 1,1,3 Trimethoxyprop 1 Ene Analogues and Derivatives

Comparative Reactivity with Structurally Related Compounds

1,1,3,3-Tetramethoxypropane (B13500), also known as malonaldehyde bis(dimethyl acetal), serves as a stable and versatile synthetic equivalent of malonaldehyde, a reactive dialdehyde (B1249045) with poor storage stability. researchgate.netwikipedia.org Its primary role in organic synthesis is as a precursor that can be hydrolyzed under acidic conditions to generate malonaldehyde in situ. rsc.org This reactivity makes it a valuable C3 building block for the synthesis of a variety of more complex molecules.

A significant application of 1,1,3,3-Tetramethoxypropane is in the preparation of heterocyclic compounds and other organic intermediates. For instance, it is a key reactant in the synthesis of the sulfonylurea herbicide, mesotrione. nih.gov In this process, 1,1,3,3-tetramethoxypropane is first reacted with acetic anhydride, sometimes in the presence of a catalyst like zinc chloride, to generate an intermediate which is then condensed with ethanesulfonylacetonitrile to form 2-ethanesulfonyl-5-methoxy-2,4-pentadienenitrile, a direct precursor to the herbicide. nih.gov

The compound is also utilized in the synthesis of substituted pyridines, such as 2-bromo-3-ethanesulfonylpyridine, another important intermediate for herbicides. nih.gov Beyond agrochemicals, its utility extends to the pharmaceutical and dye industries, where it functions as an intermediate. rsc.org In a laboratory setting, it is also used to prepare malondialdehyde standards for assays that measure oxidative stress in biological samples.

The general reaction pathway involves the initial formation of a more reactive species through reaction with agents like acetic anhydride, followed by condensation with a nucleophile to construct a larger molecular framework.

Table 1: Properties and Synthetic Role of 1,1,3,3-Tetramethoxypropane

Property Value
IUPAC Name 1,1,3,3-Tetramethoxypropane
Synonyms Malonaldehyde bis(dimethyl acetal), TMOP
CAS Number 102-52-3
Molecular Formula C₇H₁₆O₄
Boiling Point 183 °C
Density 0.997 g/mL at 25 °C
Primary Synthetic Role Stable precursor to malonaldehyde

| Key Applications | Synthesis of herbicides (e.g., mesotrione), substituted pyridines, pharmaceutical intermediates, and dye production. rsc.orgnih.gov |

Data sourced from multiple references. researchgate.netrsc.org

Specific information regarding the synthesis, properties, and reactivity of 2-Chloro-1,1,3-triethoxypropane is not available in the searched literature. However, the reactivity of analogous chloro-alkoxy-alkanes suggests potential pathways. In such structures, the chlorine atom acts as a leaving group, making the C-2 position susceptible to nucleophilic substitution. This could lead to the introduction of various functional groups. Concurrently, the ethoxy groups are ether linkages, which are generally stable but can be cleaved under harsh acidic conditions. The presence of the chloro substituent could electronically influence the reactivity of the nearby ether groups, potentially leading to divergent pathways (e.g., substitution vs. elimination or rearrangement) depending on the reaction conditions and the nature of the attacking reagent. Without specific experimental data, this remains a theoretical projection.

Design and Synthesis of Novel 1,1,3-Trimethoxyprop-1-ene Derivatives

Information on the targeted design and synthesis of novel derivatives specifically from this compound is not detailed in the available research literature. General synthetic methods for creating functionalized dienes and related structures exist, but specific studies originating from this compound were not identified.

Influence of Substituents on Synthetic Transformations

While general principles of substituent effects are well-established in organic chemistry, specific research detailing the influence of various substituents on the synthetic transformations of this compound and its derivatives could not be located.

In analogous systems like acetals and ketals, the rate of acid-catalyzed hydrolysis is highly sensitive to the electronic nature of substituents. nih.gov Electron-donating groups generally stabilize the key oxocarbenium ion intermediate, thereby accelerating the reaction, while electron-withdrawing groups have a destabilizing effect and slow the reaction down. nih.govnih.gov Steric effects, arising from the size of substituents, can also play a significant role by hindering the approach of reagents to the reactive center. libretexts.org For a ketene (B1206846) acetal (B89532) moiety like that in this compound, it can be theorized that substituents on the propane (B168953) backbone would similarly modulate its reactivity in reactions such as cycloadditions or additions to the double bond through a combination of these electronic and steric factors. However, specific studies and data for the target compound are not present in the searched results.

Future Perspectives in 1,1,3 Trimethoxyprop 1 Ene Research

Exploration of New Synthetic Applications

As a C3-synthon, 1,1,3-Trimethoxyprop-1-ene is primed for new applications in the construction of complex molecular architectures. Its identity as an electron-rich ketene (B1206846) acetal (B89532) suggests significant potential in cycloaddition reactions.

Future research will likely focus on its role in [2+2] cycloadditions with electron-poor alkenes to generate highly functionalized cyclobutane (B1203170) rings. acs.org The reaction of ketene acetals with electrophilic alkenes is known to proceed through a zwitterionic intermediate, which can lead to various products including cyclobutanes and cyclohexanes. acs.org The specific substitution pattern of this compound could offer unique control over the stability of this intermediate and, consequently, the reaction outcome. Further exploration into hetero-Diels-Alder reactions is also a promising direction. nih.gov

Moreover, the application of such building blocks in the total synthesis of natural products is a significant area for expansion. nih.gov The development of a platform based on a limited set of versatile building blocks can streamline the synthesis of complex molecules. nih.gov Additionally, the enol ether component of the molecule suggests potential for use in anodic intramolecular olefin coupling reactions, a powerful tool in electrosynthesis for creating polycyclic products. acs.org

Proposed Reaction TypeReactant ClassPotential Product ScaffoldSignificance
[2+2] CycloadditionElectron-Deficient Alkenes (e.g., acrylates, cyanoacrylates)1,1-Dimethoxy-2-alkoxycyclobutanesAccess to strained ring systems with dense functionalization. acs.org
Hetero-Diels-Alder ([4+2])Electron-Deficient Dienes or HeterodienesSubstituted DihydropyransFormation of six-membered heterocyclic compounds. nih.gov
Anodic Olefin CouplingIntramolecular Alkene/ArenePolycyclic SystemsElectrosynthetic route to complex carbocycles. acs.org
Precursor in Total SynthesisVarious Electrophiles/Coupling PartnersNatural Product FrameworksUse as a versatile C3 building block in multi-step synthesis. nih.gov

Development of Greener Synthesis Methodologies

The traditional synthesis of acetals and vinyl ethers often relies on methods that are inconsistent with the principles of green chemistry, employing corrosive acid catalysts, halogenated solvents, and generating significant waste. ijsdr.org Future research must prioritize the development of more sustainable and environmentally benign synthetic routes to this compound and its derivatives.

A promising avenue is the use of solid acid or base catalysts, which can be easily recovered and recycled. A novel route for the sustainable synthesis of vinyl methyl ether from biomass-derived ethylene (B1197577) glycol dimethyl ether using CaO-based solid bases has been reported, providing a template for future work. rsc.org The use of superbasic catalytic systems, such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH/DMSO), offers another powerful and safer alternative for vinylation reactions. rsc.org

Furthermore, the adoption of energy-efficient technologies can significantly reduce the environmental impact. Microwave-assisted synthesis, for instance, has been shown to produce dioxolanes in high yields with reduced reaction times and without the need for traditional solvents. ijsdr.org

MethodologyTraditional ApproachProposed Green AlternativeAnticipated Benefits
CatalysisHomogeneous mineral acids (e.g., HCl, H₂SO₄). ijsdr.orgHeterogeneous solid acids/bases (e.g., CaO–MgO). rsc.orgCatalyst recyclability, reduced corrosion, waste minimization.
SolventsChlorinated solvents (e.g., CH₂Cl₂). ijsdr.orgGreen solvents (Water, DMSO) or solvent-free conditions. ijsdr.orgrsc.orgReduced toxicity and environmental pollution.
Energy InputConventional heating (reflux). ijsdr.orgMicrowave irradiation. ijsdr.orgReduced energy consumption, shorter reaction times, higher yields.
ReagentsUse of acetylene (B1199291) gas for vinylation. rsc.orgCalcium carbide as a safer solid source of acetylene. rsc.orgImproved operational safety.

Advanced Mechanistic and Computational Investigations

A deeper, quantitative understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and predicting new reactivity. Advanced computational chemistry offers powerful tools to achieve this.

Density Functional Theory (DFT) calculations can be employed to model transition states of potential reactions, such as cycloadditions, to elucidate the factors controlling regio- and stereoselectivity. nih.govmdpi.com For instance, computational studies on Ni-catalyzed cross-couplings have successfully revealed how ligand electronics influence reductive elimination barriers. nih.gov

For more complex systems, such as electrochemical reactions, combined quantum mechanics/molecular mechanics (QM/MM) methods can provide insight into the role of the solvent and electrolyte at the electrode surface. acs.orgornl.gov Furthermore, sophisticated models like the Activation Strain Model (ASM) combined with Natural Energy Decomposition Analysis (NEDA) can deconstruct activation barriers into contributions from steric strain and electronic interactions, offering a nuanced view of reactivity that can guide the rational design of catalysts and substrates. mdpi.com

Computational MethodArea of InvestigationPotential Insights for this compound
Density Functional Theory (DFT)Cycloaddition reactions, Catalytic cyclesPrediction of transition state geometries, activation energies, regio- and stereochemical outcomes. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM)Electrochemical reactionsModeling of the electrode-solvent interface; calculating oxidation potentials and reaction free energies in a realistic environment. ornl.gov
Activation Strain Model (ASM) / Energy Decomposition Analysis (NEDA)Reaction mechanismsQuantitative separation of steric and electronic effects to understand the origins of reactivity and selectivity. mdpi.com
Buried Volume (%VBur) Steric MapsStereoselective catalysisQuantifying the steric environment around a catalytic center to rationalize and predict stereoselectivity in polymerization or other asymmetric reactions. mdpi.com

Integration into Supramolecular Chemistry and Materials Science

The dual functionality of this compound makes it an attractive monomer for the synthesis of advanced polymers and materials. The vinyl ether group is particularly susceptible to cationic polymerization, allowing for the creation of novel polymers with tailored properties. acs.orgresearchgate.net

Future research could focus on synthesizing homopolymers of this compound or copolymerizing it with other monomers to create materials with specific characteristics. For example, bio-based poly(vinyl ether)s derived from monomers like soybean oil and menthol (B31143) have been developed for use as sustainable surface coatings. rsc.org The acetal moiety in the side chain of a polymer derived from this compound could impart pH-sensitive degradability. Research into vinyl ether-functionalized polyphosphoesters has demonstrated their utility as templates for creating core-degradable polymeric nanoparticles for biomedical applications. acs.org

Beyond polymerization, the molecule could serve as a functional organic linker in the design of Metal-Organic Frameworks (MOFs). The incorporation of specific functional groups into MOF linkers can create unique pore environments for selective catalysis or molecular sorption. acs.org The methoxy (B1213986) groups of this compound could act as coordination sites or be further functionalized to tune the properties of the resulting framework.

Material ClassSynthetic StrategyKey Feature from MonomerPotential Application
Homopolymers/CopolymersCationic polymerization of the vinyl ether group. acs.orgAcetal side chainspH-responsive materials, degradable plastics, adhesives. acs.org
Bio-based PolymersCopolymerization with bio-derived monomers.Tunable glass transition temperature and mechanical properties.Sustainable coatings and resins. rsc.org
Functional NanoparticlesPolymerization followed by self-assembly.Degradable backbone and functionalizable side chains.Drug delivery systems, advanced biomaterials. acs.org
Metal-Organic Frameworks (MOFs)Use as a functionalized organic linker.Methoxy groups for pore environment tuning.Heterogeneous catalysis, selective gas separation. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,1,3-Trimethoxyprop-1-ene in academic research, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves acid-catalyzed condensation of glycerol derivatives with methanol under controlled conditions. Key factors include:

  • Catalyst selection : Use of sulfuric acid or p-toluenesulfonic acid to promote etherification .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates.
  • Temperature control : Reactions are often conducted at 60–80°C to balance kinetics and side-product formation.
  • Yield monitoring : Thin-layer chromatography (TLC) with silica gel plates (hexane:ethyl acetate = 4:1) is recommended for real-time tracking .
    • Data interpretation : Percent yield calculations require stoichiometric validation (e.g., molar ratios of starting materials) and purity assessment via 1^1H NMR integration .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (CDCl3_3, 400 MHz) identifies methoxy groups (δ 3.2–3.4 ppm) and alkene protons (δ 5.5–6.0 ppm). 13^13C NMR confirms the propene backbone and methoxy substituents .
  • Infrared Spectroscopy (IR) : Stretching vibrations for C-O (1050–1150 cm1^{-1}) and C=C (1640–1680 cm1^{-1}) bonds are diagnostic .
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) detects molecular ion peaks (m/z 148) and fragmentation patterns (e.g., loss of methoxy groups) .
    • Critical analysis : Cross-correlate spectral data with computational predictions (e.g., DFT-calculated IR peaks) to resolve ambiguities .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer :

  • Protocol standardization : Document exact molar ratios, solvent drying methods, and inert atmosphere conditions (e.g., N2_2 or Ar) .
  • Analytical validation : Use internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR and calibrate GC-MS instruments before runs .
  • Batch-to-batch comparison : Perform statistical analysis (e.g., t-tests) on yields and purity metrics across multiple trials .

Advanced Research Questions

Q. How can reaction conditions for this compound synthesis be optimized using design of experiments (DoE) methodologies?

  • Methodological Answer :

  • Parameter screening : Use fractional factorial designs to identify critical variables (e.g., temperature, catalyst loading, solvent polarity) .
  • Response surface modeling (RSM) : Apply central composite designs to map yield/purity trade-offs and identify optimal conditions .
  • Validation : Confirm predicted optima with triplicate experiments and compare with kinetic studies (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in mechanistic studies of this compound-derived reactions?

  • Methodological Answer :

  • Isotopic labeling : Use 18^{18}O-labeled methanol to trace methoxy group incorporation in etherification pathways .
  • Computational modeling : Perform DFT calculations to compare energy barriers for proposed intermediates (e.g., carbocation vs. concerted mechanisms) .
  • Kinetic isotope effects (KIE) : Measure rate differences between protiated and deuterated substrates to infer rate-determining steps .

Q. How can computational chemistry be integrated with experimental data to elucidate reaction pathways involving this compound?

  • Methodological Answer :

  • Transition state analysis : Use Gaussian or ORCA software to calculate activation energies for hypothesized mechanisms .
  • Molecular dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., solvation of intermediates in methanol) .
  • Experimental cross-validation : Compare computed IR/NMR spectra with empirical data to refine mechanistic models .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing discrepancies in catalytic efficiency studies of this compound synthesis?

  • Methodological Answer :

  • Error analysis : Calculate standard deviations and confidence intervals for yield/purity datasets .
  • Multivariate regression : Identify correlations between catalyst loading, temperature, and side-product formation .
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points from final reports .

Q. How should researchers present synthetic and analytical data for this compound in publications to meet academic standards?

  • Methodological Answer :

  • Structured reporting : Follow ICMJE guidelines to detail chemical sources, instrument parameters, and statistical methods .
  • Visualization : Use tables for comparative yields and annotated spectra (e.g., NMR peak assignments) .
  • Reproducibility checklist : Include step-by-step protocols in supplementary materials, referencing IUPAC nomenclature rules .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.